N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
This compound is an acetamide derivative featuring a 4-methylbenzo[d]thiazol-2-yl group and a pyridin-4-ylmethyl moiety as N-substituents, along with a 4-(methylthio)phenyl group at the acetamide’s α-carbon. Its molecular formula is C₂₂H₂₂N₃OS₂, with a molecular weight of 408.54 g/mol (calculated). The methylthio and pyridinyl groups likely enhance lipophilicity and binding affinity, respectively, making it a candidate for enzyme inhibition studies .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-16-4-3-5-20-22(16)25-23(29-20)26(15-18-10-12-24-13-11-18)21(27)14-17-6-8-19(28-2)9-7-17/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDURVYQQDZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity can provide insights into its mechanisms of action and therapeutic potential.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a benzothiazole ring, a methylthio group, and a pyridine moiety, which contribute to its unique chemical properties and biological effects.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thus affecting metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Disruption of Cellular Functions : By interfering with processes such as DNA replication and protein synthesis, the compound can induce cytotoxic effects in malignant cells.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. A study evaluated the anticancer effects of similar thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that these compounds could induce apoptosis through caspase activation and inhibit DNA synthesis, suggesting their potential as anticancer agents .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole Ring | Essential for interaction with biological targets |
| Methylthio Group | Enhances lipophilicity and membrane permeability |
| Pyridine Moiety | Potentially increases receptor binding affinity |
Case Studies
- Anticancer Efficacy : A study involving thiazole derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazole derivatives against Gram-positive bacteria, demonstrating a clear correlation between structural modifications and enhanced antimicrobial potency.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Pyridine Position : Pyridin-4-ylmethyl in the target vs. pyridin-2-yl () or pyridin-3-yl () may influence steric and hydrogen-bonding interactions in biological targets.
- Molecular Weight : The target (408.54 g/mol) is lighter than piperazine-linked analogs (e.g., 422.54 g/mol in ) due to the absence of a bulky linker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
